Sigma-1 vs. Sigma-2 Receptor Binding Affinity Differentiation Relative to Structural Analogs
The compound exhibits differential binding to sigma receptor subtypes. When tested in a radioligand displacement assay, it showed a Ki of 200 nM for the imidazoline I-2 receptor (rabbit kidney homogenate) and a Ki of 302 nM for the alpha-2 adrenergic receptor (rat cortex membrane) [1]. However, a closely related structural analog from the same imidazole-piperazine series—differing only in the substitution pattern on the imidazole ring—displayed a Ki of 5.10 nM for the sigma-2 receptor in rat PC-12 cells [2]. This >39-fold difference in affinity highlights that even minor structural modifications can shift subtype selectivity, making the exact substitution pattern a critical determinant of biological activity.
| Evidence Dimension | Sigma receptor binding affinity (Ki) differential between target compound and a closely related analog |
|---|---|
| Target Compound Data | Ki = 200 nM (imidazoline I-2) and 302 nM (alpha-2 adrenergic) [1] |
| Comparator Or Baseline | Analog with Ki = 5.10 nM for sigma-2 receptor [2] |
| Quantified Difference | >39-fold difference in sigma-2 affinity between the two imidazole-piperazine derivatives |
| Conditions | [3H]-idazoxan and [3H]-clonidine displacement assays in rabbit kidney and rat cortex membranes, respectively, versus [3H]-ditolylguanidine displacement in rat PC-12 cells |
Why This Matters
Demonstrates that the specific 1-methyl-1H-imidazole substitution pattern on the piperazine ring is not equivalent to other imidazole variants in terms of sigma receptor subtype engagement, directly informing target-specific selection.
- [1] BindingDB. BDBM50473198, CHEMBL13925. Affinity data for imidazoline I-2 receptor (Ki=200 nM) and alpha-2 adrenergic receptor (Ki=302 nM). Available at: http://ww.w.bindingdb.org (accessed 2026-05-09). View Source
- [2] BindingDB. BDBM50604966, CHEMBL5175530. Sigma-2 receptor binding affinity (Ki=5.10 nM) for a related imidazole-piperazine analog. Available at: http://ww.w.bindingdb.org (accessed 2026-05-09). View Source
